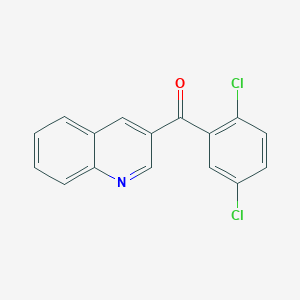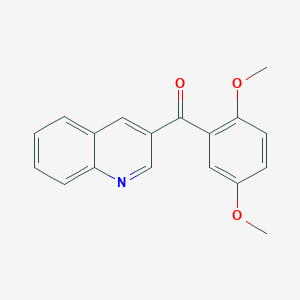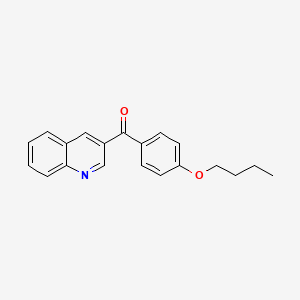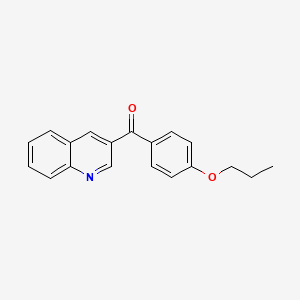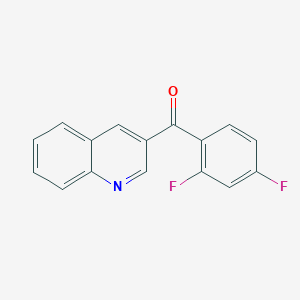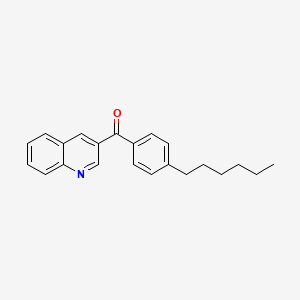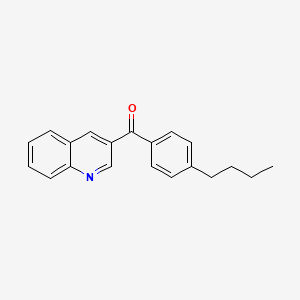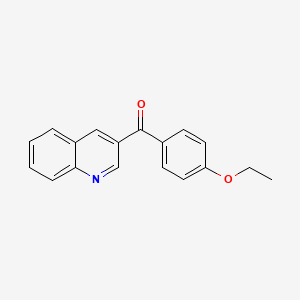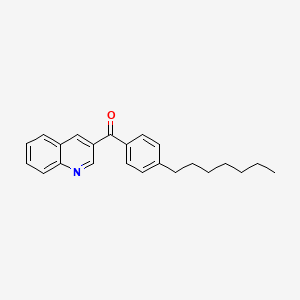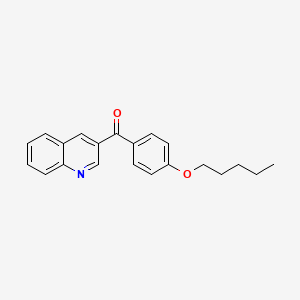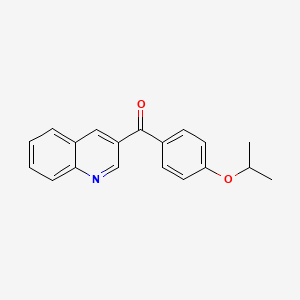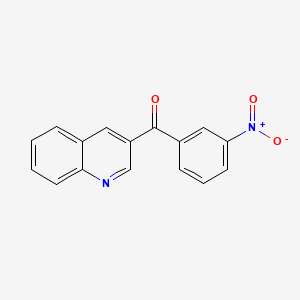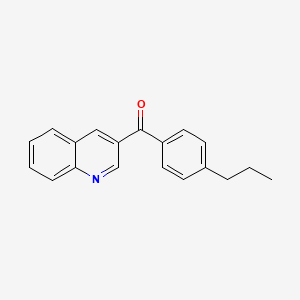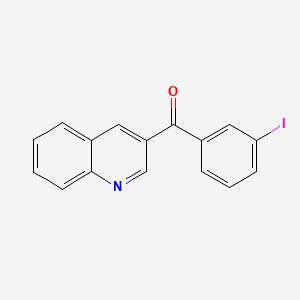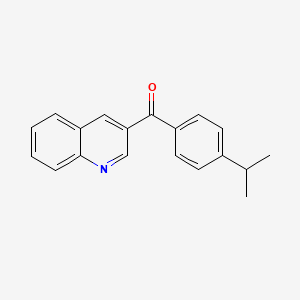
(4-Isopropylphenyl)(quinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isopropylphenyl)(quinolin-3-yl)methanone is a chemical compound with the molecular formula C19H17NO and a molecular weight of 275.34 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with an isopropylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
4-(4-Isopropylbenzoyl)quinoline is a derivative of quinoline, a class of compounds known for their broad biological activities . Quinolines primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .
Mode of Action
Quinolines exert their antimicrobial action by inhibiting DNA gyrase and topoisomerase IV . They bind to these enzymes and prevent them from performing their normal function of unwinding and rewinding DNA during replication . This disruption in the DNA replication process leads to the death of the bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by 4-(4-Isopropylbenzoyl)quinoline is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the unwinding and rewinding of DNA, which is a crucial step in DNA replication . This disruption leads to the cessation of bacterial growth and eventually, cell death .
Pharmacokinetics
Quinolones, in general, are known for their high oral bioavailability and excellent tissue penetration . These properties suggest that 4-(4-Isopropylbenzoyl)quinoline may also exhibit similar pharmacokinetic characteristics.
Result of Action
The primary result of the action of 4-(4-Isopropylbenzoyl)quinoline is the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents bacteria from multiplying, leading to a reduction in the bacterial population . This makes 4-(4-Isopropylbenzoyl)quinoline a potential candidate for the development of new antimicrobial agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Isopropylbenzoyl)quinoline. For instance, the presence of other antibiotics in the environment can lead to the development of resistance in bacteria . Additionally, the compound’s effectiveness can be influenced by factors such as pH, temperature, and the presence of organic matter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylphenyl)(quinolin-3-yl)methanone typically involves the reaction of 4-isopropylbenzoyl chloride with 3-quinolinecarboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and distillation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropylphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
(4-Isopropylphenyl)(quinolin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)(quinolin-3-yl)methanone
- (4-Ethylphenyl)(quinolin-3-yl)methanone
- (4-Tert-butylphenyl)(quinolin-3-yl)methanone
Uniqueness
(4-Isopropylphenyl)(quinolin-3-yl)methanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(4-propan-2-ylphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-13(2)14-7-9-15(10-8-14)19(21)17-11-16-5-3-4-6-18(16)20-12-17/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZUWCCCESLPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
